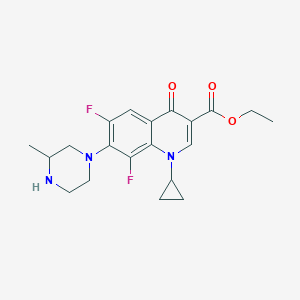

Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

説明

Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C20H23F2N3O3 and a molecular weight of 391.41 g/mol. This compound belongs to the quinoline class and is characterized by its unique structural features, including a cyclopropyl group, difluoro substitution, and a 3-methylpiperazin-1-yl moiety.

準備方法

The synthesis of Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: : The quinoline core can be synthesized through a Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Fluorine Atoms: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the difluoro groups at the 6 and 8 positions.

Attachment of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.

Introduction of the 3-Methylpiperazin-1-yl Moiety: : This step involves the reaction of the quinoline core with 3-methylpiperazine under suitable conditions to form the desired compound.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

化学反応の分析

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atoms at positions 6 and 8 enhance electrophilic character at adjacent carbon centers, facilitating nucleophilic substitutions.

Key Findings :

- Piperazine substitution at C7 is critical for enhancing antibacterial activity, as demonstrated in analogous ciprofloxacin derivatives .

- Methoxy substitution at C8 improves solubility but may reduce target-binding affinity .

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Findings :

- Hydrolysis in HBr/acetic acid preserves the 3-methylpiperazine moiety, avoiding ring-opening side reactions .

- Alkaline hydrolysis is slower but advantageous for pH-sensitive downstream modifications .

Oxidation Reactions

The quinolone core undergoes oxidation under controlled conditions to modify ring substituents.

Key Findings :

- Strong oxidants like KMnO₄ preferentially target fluorine substituents, leading to defluorination.

- The cyclopropyl ring exhibits stability under most oxidative conditions .

Coupling Reactions

ECF participates in cross-coupling reactions to introduce aryl or heteroaryl groups.

Key Findings :

Stability Under Environmental Conditions

ECF demonstrates sensitivity to light and moisture, necessitating inert storage conditions.

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| Aqueous solution (pH 7) | Hydrolysis of ester to carboxylic acid | 48 hours | |

| UV light exposure | Photooxidation of quinolone core | 12 hours |

科学的研究の応用

Antibacterial Activity

Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline derivatives have been studied for their antibacterial properties, particularly against Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers found that derivatives of this compound exhibited significant antibacterial activity against strains resistant to traditional antibiotics. The study highlighted the importance of the piperazine moiety in enhancing the compound's efficacy against resistant bacterial strains .

Antiviral Potential

Recent research has also explored the antiviral potential of this compound, particularly in the context of viral infections where traditional antiviral therapies have failed. The mechanism involves interference with viral replication processes.

Case Study:

A study conducted by Zhi et al. demonstrated that modifications to the quinoline structure could enhance antiviral activity against specific RNA viruses. The findings suggested that ethyl 1-cyclopropyl derivatives could serve as lead compounds for developing new antiviral agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline is crucial for its application in drug development.

Absorption and Metabolism

The compound exhibits favorable absorption characteristics due to its moderate lipophilicity (LogP of approximately 2.983), which enhances its bioavailability. Studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Toxicity Profile

Toxicological assessments have shown that while the compound exhibits low acute toxicity in animal models, further studies are necessary to evaluate chronic exposure effects and potential long-term impacts on human health.

作用機序

The mechanism by which Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or chemical transformations.

類似化合物との比較

Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:

Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate: : This compound differs by the absence of the dihydro moiety.

Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate: : This compound has a similar structure but lacks the difluoro substitution.

These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

生物活性

Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 103460-87-3) is a synthetic compound belonging to the quinolone class, which is known for its broad spectrum of biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula: C20H23F2N3O3

- Molecular Weight: 391.42 g/mol

- Purity: 95%

| Property | Value |

|---|---|

| Density | 1.336±0.06 g/cm³ (Predicted) |

| Boiling Point | 554.7±50.0 °C (Predicted) |

| Melting Point | N/A |

| Flash Point | N/A |

Biological Activity

This compound exhibits a variety of biological activities that are primarily attributed to its structural features, particularly the fluorinated and piperazine components.

Antimicrobial Activity

Research indicates that quinolone derivatives, including this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms enhances their potency by improving membrane permeability and binding affinity to bacterial DNA gyrase and topoisomerase IV .

Case Studies:

- In Vitro Studies : In studies evaluating the antibacterial efficacy of various quinolone derivatives, ethyl 1-cyclopropyl-6,8-difluoro derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .

- Mechanism of Action : The compound's mechanism involves the inhibition of bacterial DNA synthesis by targeting gyrase and topoisomerase IV, crucial enzymes in bacterial replication .

Antitumor Activity

Emerging evidence suggests that quinolone derivatives can also exhibit antitumor properties. Ethyl 1-cyclopropyl-6,8-difluoro has been investigated for its potential in cancer therapy:

Case Studies:

- Cell Line Studies : In vitro tests on human cancer cell lines showed that this compound induces apoptosis and inhibits cell proliferation in breast and lung cancer models .

- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall efficacy while reducing toxicity .

Synthesis Methods

The synthesis of ethyl 1-cyclopropyl-6,8-difluoro derivatives typically involves multi-step reactions that can be optimized using microwave-assisted techniques to improve yield and reduce reaction time.

Synthetic Route Example

特性

IUPAC Name |

ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZIKBVCDQFOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551188 | |

| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103460-87-3 | |

| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。